molecular formula C11H17NO2 B8611775 2-tert-Butyl-5-methoxymethoxy-pyridine

2-tert-Butyl-5-methoxymethoxy-pyridine

Cat. No.: B8611775
M. Wt: 195.26 g/mol
InChI Key: DSZNBOWZLPEOSC-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methoxymethoxy-pyridine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-tert-butyl-5-(methoxymethoxy)pyridine

InChI

InChI=1S/C11H17NO2/c1-11(2,3)10-6-5-9(7-12-10)14-8-13-4/h5-7H,8H2,1-4H3

InChI Key

DSZNBOWZLPEOSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.69 g (74.7 mmol) copper(I)cyanide in 15 ml dry THF was cooled to −75° C., where 149 ml (149 mmol) of a 1M tert-butylmagnesium chloride solution was added drop-wise. Stirring was continued for 40 min. After that, 4.07 g (18.67 mmol) 2-bromo-5-methoxymethoxy-pyridine (Zhong, W. et al. WO2008147547) dissolved in 30 ml dry THF were added drop-wise. The reaction mixture was stirred at −75° C. for 1 h and then allowed to reach room temperature, where stirring was continued for another 6 h. Then 30 ml of 25% aqueous ammonia was added to the reaction mixture. The mixture was filtered and extracted twice with CH2Cl2. The combined organic layers were washed with water, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by chromatography on silicagel (EtOAc, heptane) to yield 2.64 g of the pure title compound as an oil. LCMS: tR=0.55 min, M+H=196 (method K).
Name
copper(I)cyanide
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.07 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

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